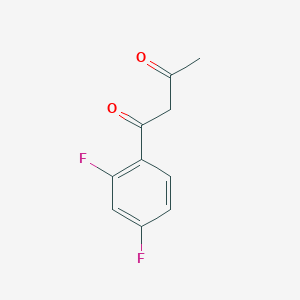

![molecular formula C7H13NO B3031794 9-Oxa-3-azabicyclo[4.2.1]nonane CAS No. 69928-94-5](/img/structure/B3031794.png)

9-Oxa-3-azabicyclo[4.2.1]nonane

Vue d'ensemble

Description

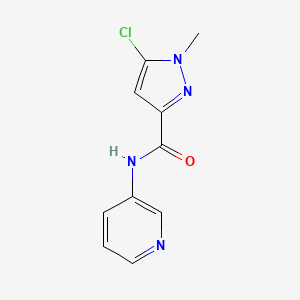

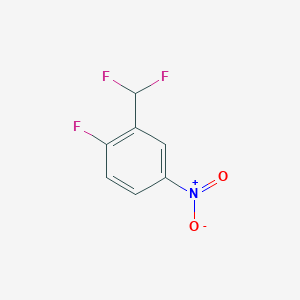

9-Oxa-3-azabicyclo[4.2.1]nonane is a chemical compound with the molecular formula C8H14O . It is a key structural component of several important natural and synthetic alkaloids . The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics .

Synthesis Analysis

The synthesis of 9-azabicyclo[4.2.1]nonane derivatives can be achieved via transannular electrophilic cyclization of N-protected aminocyclooct-4-ene . Another synthetic route involves the use of Cobalt (I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes .Molecular Structure Analysis

The molecular structure of 9-Oxa-3-azabicyclo[4.2.1]nonane is characterized by a bicyclic framework. For example, 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane are rich in their BC conformers, mainly due to the lp–lp repulsion of heavy atoms (such as Se and S etc.) present at 3 and 7 positions in the CC conformer .Physical And Chemical Properties Analysis

9-Oxa-3-azabicyclo[4.2.1]nonane has a molecular weight of 141.17 . Its melting point is between 163-164 degrees Celsius .Applications De Recherche Scientifique

Biological Activity and Medicinal Potential

The 9-azabicyclo[4.2.1]nonane cage is a crucial structural component found in various natural and synthetic alkaloids. These compounds exhibit pronounced biological activity and high pharmacological potential. Some notable examples include:

- Anatoxin-a : A potent nicotinic acetylcholine receptor agonist, anatoxin-a contains the 9-azabicyclo[4.2.1]nonane framework. Researchers study analogues of anatoxin-a as potential medicinal agents for treating severe neurological disorders such as Parkinson’s, Alzheimer’s, schizophrenia, and depression .

Synthetic Chemistry and Novel Compounds

Researchers have synthesized new functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes using cobalt (I)-catalyzed [6π + 2π]-cycloaddition. These compounds are covalently bound to cholesterol, a natural metabolite. The structure of these azabicycles has been confirmed through NMR spectroscopy .

Natural Product Synthesis

The 9-azabicyclo[4.2.1]nonane scaffold is essential for the synthesis of natural products like anatoxin-a. Intramolecular oxidative amination of aminocyclooct-4-enes provides access to this framework, enabling the creation of sp3-rich chemical scaffolds suitable for diversification .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as 9-azabicyclo[421]nonane derivatives, have been studied for their biological activity and pharmacological potential . These compounds have shown significant interactions with the nicotinic acetylcholine receptor (nAChR), acting as potent and irreversible agonists .

Mode of Action

The exact mode of action of 9-Oxa-3-azabicyclo[42Related compounds like anatoxin-a, which shares the 9-azabicyclo[421]nonane framework, are known to mimic acetylcholine and bind to the nAChR . This interaction causes a series of changes in the cellular signaling pathways, leading to various physiological effects.

Biochemical Pathways

The specific biochemical pathways affected by 9-Oxa-3-azabicyclo[42Given the similarity to anatoxin-a, it’s plausible that it may influence the cholinergic system by interacting with nachr . This interaction could potentially affect downstream signaling pathways, leading to changes in cellular functions.

Result of Action

The molecular and cellular effects of 9-Oxa-3-azabicyclo[42Related compounds like anatoxin-a have been shown to cause respiratory paralysis and death in high doses due to their potent and irreversible agonistic action on nachr . At lower levels of toxicity, analogues of anatoxin-a may have potential in the treatment of neurological disorders .

Propriétés

IUPAC Name |

9-oxa-3-azabicyclo[4.2.1]nonane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-7-5-8-4-3-6(1)9-7/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPSNCRLHCSSDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCC1O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717717 | |

| Record name | 9-Oxa-3-azabicyclo[4.2.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Oxa-3-azabicyclo[4.2.1]nonane | |

CAS RN |

69928-94-5 | |

| Record name | 9-Oxa-3-azabicyclo[4.2.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

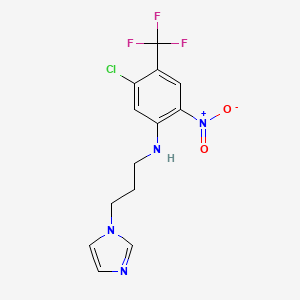

![2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3031717.png)

![1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole](/img/structure/B3031727.png)